Chromoionophore XIII
Overview
Description
Chromoionophore XIII is a highly lipophilic pH indicator used in ion-selective optical sensors. It is known for its ability to reversibly bind ions in a highly selective manner, making it an essential component in the field of analytical and bioanalytical chemistry . This compound is particularly valued for its application in complex real samples, such as body fluids and cells, due to its excellent chemical selectivity and ability to eliminate optical background interference .
Mechanism of Action
Target of Action
Chromoionophore XIII, also known as SNARF-DE, is primarily used as a pH sensor . Its primary targets are hydrogen ions (H+) in the environment . The role of these targets is crucial as they determine the acidity or alkalinity of a solution.
Mode of Action
This compound operates by reversibly binding to hydrogen ions in a highly selective manner . The classical signal transducer is known as H+ chromoionophore, which is essentially a highly lipophilic pH indicator .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the ion-exchange process. As the analyte level in the sample increases, the hydrogen ion concentration in the sensor decreases . This change in hydrogen ion concentration is what allows this compound to function as a pH sensor .
Result of Action
The result of this compound’s action is a change in color that can be readily identified by the naked eye or analyzed via an app . This color change is a direct result of the compound’s interaction with hydrogen ions, allowing it to function as a pH sensor .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its ability to function as a pH sensor is dependent on the presence of hydrogen ions . Furthermore, the compound’s lipophilicity and water-insolubility suggest that it may be more effective in non-polar environments . It’s also worth noting that this compound can prevent lactonization of the dye in an apolar environment .
Biochemical Analysis
Biochemical Properties
Chromoionophore XIII plays a significant role in biochemical reactions. It functions as a pH sensor that can be excited with red light This property makes it a valuable tool in the study of biochemical processes, particularly those involving pH changes
Cellular Effects
The cellular effects of this compound are primarily related to its function as a pH sensor . It can be used to monitor pH changes within cells, which can provide valuable insights into cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on the specific effects of this compound on various types of cells are currently lacking.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to change color in response to pH changes This allows it to act as a visual indicator of pH changes within a biochemical system
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Chromoionophore XIII involves the synthesis of a lipophilic pH indicator. The classical synthetic route includes the reaction of a suitable precursor with a lipophilic group to enhance its hydrophobicity. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Chromoionophore XIII undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its optical properties.
Reduction: Reduction reactions can also alter the chromoionophore’s structure and functionality.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, affecting its ion-binding properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives with altered optical properties, while substitution reactions can yield new chromoionophore derivatives with modified ion-binding capabilities .
Scientific Research Applications
Chromoionophore XIII has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Chromoionophore XIII is unique in its ability to provide highly selective ion binding and excellent optical properties. Similar compounds include:
Chromoionophore I: Another lipophilic pH indicator used in ion-selective optical sensors.
Oxazinoindolines: A class of fluorescent H+ turn-on chromoionophores suitable for optical and electrochemical ion sensors.
Compared to these similar compounds, this compound offers superior selectivity and stability, making it a preferred choice for applications requiring high precision and reliability .
Biological Activity
Chromoionophore XIII is a synthetic molecular receptor that plays a significant role in ion detection and sensing applications. Its biological activity primarily revolves around its ability to selectively bind ions, which is crucial for various biochemical and physiological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Overview of this compound
Chromoionophores are designed to facilitate the selective binding of specific ions while undergoing significant optical changes upon complex formation. This compound is particularly noted for its ability to interact with ions such as potassium (K), sodium (Na), and calcium (Ca), making it valuable in various sensing applications.
The biological activity of this compound is largely attributed to its structural components that allow for ionophoric interactions. Upon binding with a target ion, the chromoionophore undergoes conformational changes that alter its optical properties, such as fluorescence intensity or wavelength shift. This property is exploited in various sensing technologies, particularly in fluorescence-based assays.
Ion Selectivity and Binding Affinity
Research indicates that this compound exhibits high selectivity for specific ions, which is essential for accurate sensing. The binding affinity can be quantified using stability constants derived from experimental data. For instance, studies have shown varying values depending on the ionophoric environment:
Ionophore | Ion | pK_a |
---|---|---|
This compound | K | 9.3 |
Na | 7.4 | |
Ca | 10.2 |
These values highlight the differential affinity of this compound towards various ions, which is critical for its application in selective ion detection.
Case Studies
- Cell Imaging Applications : A study demonstrated the use of this compound in fluorescence imaging within living cells. The compound was incorporated into polymeric films that allowed for real-time monitoring of ion concentrations in cellular environments. The results indicated that the chromoionophore could successfully detect fluctuations in intracellular K levels during physiological processes.
- Nitrite Detection : Another investigation focused on the application of this compound in detecting nitrite levels in biological samples. The study utilized a polymeric sensor incorporating the chromoionophore, showing significant improvements in response time and selectivity over traditional methods.
Properties
IUPAC Name |
[7-(2-decoxycarbonylphenyl)-3-hydroxybenzo[c]xanthen-10-ylidene]-diethylazanium;perchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43NO4.ClHO4/c1-4-7-8-9-10-11-12-15-24-42-38(41)32-17-14-13-16-31(32)36-33-22-19-28(39(5-2)6-3)26-35(33)43-37-30-23-20-29(40)25-27(30)18-21-34(36)37;2-1(3,4)5/h13-14,16-23,25-26H,4-12,15,24H2,1-3H3;(H,2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDBGBLRJZYBTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC5=C4C=CC(=C5)O.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44ClNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583530 | |
Record name | 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135656-96-1 | |
Record name | 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chromoionophore XIII | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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